molecular formula C14H15NO3 B187575 Tert-butyl 6-formyl-1H-indole-1-carboxylate CAS No. 127956-28-9

Tert-butyl 6-formyl-1H-indole-1-carboxylate

Cat. No. B187575
M. Wt: 245.27 g/mol
InChI Key: ZJOBUJIAVBTRMD-UHFFFAOYSA-N
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Description

“Tert-butyl 6-formyl-1H-indole-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate”, which has a molecular weight of 351.41.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-formyl-1H-indole-1-carboxylate” is not explicitly provided in the search results. However, it is likely to be similar to that of “tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate”, which has the InChI code 1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-10-9-17(11-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H31.



Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl 6-formyl-1H-indole-1-carboxylate” are not detailed in the search results. However, indole derivatives are known to participate in various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 6-formyl-1H-indole-1-carboxylate” are not explicitly mentioned in the search results. However, “tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate” is a solid at room temperature and has a melting point of 118-119°C1.


Safety And Hazards

The safety and hazards associated with “Tert-butyl 6-formyl-1H-indole-1-carboxylate” are not detailed in the search results. However, similar compounds like “tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate” are labeled with the GHS07 pictogram and have hazard statements H302-H315-H319-H332-H3351.


Future Directions

The future directions for the study and application of “Tert-butyl 6-formyl-1H-indole-1-carboxylate” are not specified in the search results. However, given the interest in indole derivatives for their biological activities2, further research into the synthesis, properties, and potential applications of “Tert-butyl 6-formyl-1H-indole-1-carboxylate” is likely.


Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

tert-butyl 6-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOBUJIAVBTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228891
Record name 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-formyl-1H-indole-1-carboxylate

CAS RN

127956-28-9
Record name 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127956-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-hydroxymethyl-1H-indole-1-carboxylic acid, 1,1-dimethylethyl ester (Example 31; 5.10 g, 20.6 mmol) and o-iodoxybenzoic acid (prepared by the literature procedure: Frigerio, M.; Santagostino, M. Tetrahedron Lett. 1994, 35, 8019-8022; 8.00 g, 28.6 mmol) in dimethylsulfoxide (25 mL) was stirred at room temperature for 4 h. Water (200 mL) was added and the solution was extracted with dichloromethane (3×100 mL). The combined extracts were washed with brine (200 mL), dried (MgSO4), filtered, evaporated in vacuo. The residual material was chromatographed over silica gel (20-30% ethyl acetate/hexanes) to give 6-formyl-1H-indole-1-carboxylic acid, 1,1-dimethylethyl ester (2.14 g, 42% yield) as a colorless solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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